![molecular formula C28H18O9 B8234409 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)
4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a chemical compound with the molecular formula C28H18O7. It is also known as 4,4’-Oxybisbenzoic acid. This compound is characterized by the presence of two biphenyl groups connected by an ether linkage and carboxylic acid functional groups at the 3 and 5 positions of each biphenyl ring. It is commonly used in the synthesis of polymers and other advanced materials due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves the reaction of 4,4’-dihydroxybiphenyl with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of high-performance polymers and resins.
作用機序
The mechanism of action of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its ability to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with other molecules, while the biphenyl rings can participate in π-π stacking interactions. These interactions contribute to the compound’s ability to form stable complexes and enhance its solubility and bioavailability.
類似化合物との比較
Similar Compounds
4,4’-Dicarboxydiphenyl ether: Similar structure but lacks the additional biphenyl rings.
Biphenyl-4,4’-dicarboxylic acid: Contains only one biphenyl ring with carboxylic acid groups.
4,4’-Sulfonyldibenzoic acid: Contains a sulfone group instead of an ether linkage.
Uniqueness
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is unique due to its extended biphenyl structure and ether linkage, which provide enhanced stability and versatility in various applications compared to similar compounds.
特性
IUPAC Name |
5-[4-[4-(3,5-dicarboxyphenyl)phenoxy]phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O9/c29-25(30)19-9-17(10-20(13-19)26(31)32)15-1-5-23(6-2-15)37-24-7-3-16(4-8-24)18-11-21(27(33)34)14-22(12-18)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWTCSRBAACGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)

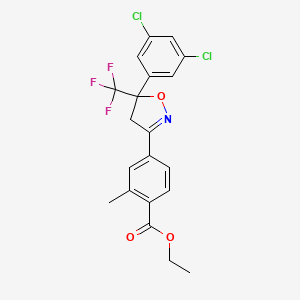
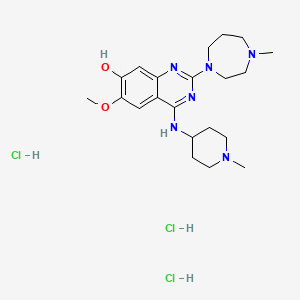

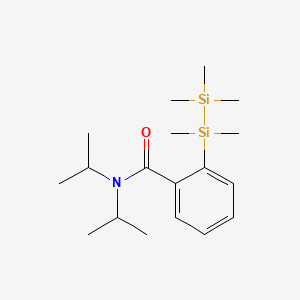

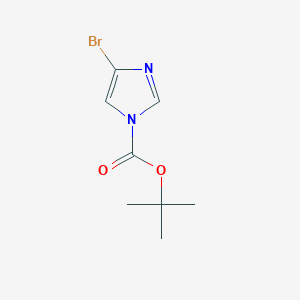

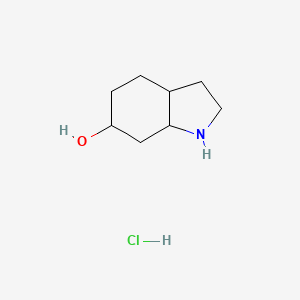

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
